An In-depth Technical Guide to 1-Nitrohexane: Chemical Structure and Properties
An In-depth Technical Guide to 1-Nitrohexane: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of 1-nitrohexane (B14973). The document is intended for researchers, scientists, and professionals in drug development who may utilize nitroalkanes as intermediates or building blocks in organic synthesis. All quantitative data is presented in structured tables for clarity and ease of comparison. Detailed experimental protocols for the synthesis and characterization of 1-nitrohexane are provided, alongside visual representations of its chemical structure and a typical experimental workflow.
Chemical Identity and Structure
1-Nitrohexane is a primary nitroalkane, which is characterized by a nitro group (-NO2) attached to the terminal carbon of a hexane (B92381) chain.[1] Its chemical identity is well-established through various identifiers.
| Identifier | Value |
| IUPAC Name | 1-nitrohexane[1] |
| CAS Number | 646-14-0[1] |
| Molecular Formula | C6H13NO2[2] |
| SMILES | CCCCCC--INVALID-LINK--[O-][1] |
| InChI | InChI=1S/C6H13NO2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3[1] |
| InChIKey | FEYJIFXFOHFGCC-UHFFFAOYSA-N[1] |
Below is a diagram representing the 2D chemical structure of 1-nitrohexane.
Physicochemical Properties
1-Nitrohexane is a colorless liquid at room temperature with a mild odor.[3] It is less dense than water and is insoluble in it.[1] Its hydrophobic nature, owing to the long hydrocarbon chain, makes it soluble in organic solvents like hexane, ether, and chloroform.[3]
| Property | Value | Reference |
| Molecular Weight | 131.17 g/mol | [1] |
| Appearance | Clear colorless liquid | [1] |
| Boiling Point | 181-182 °C (356-358 °F) at 760 mmHg | [1] |
| 91-92 °C at 24 mmHg | [4] | |
| Melting Point | -55 °C | [3] |
| Density | 0.939 g/cm³ | [1] |
| Solubility in Water | Insoluble | [1] |
| Refractive Index (n20/D) | 1.423 | [4] |
| Flash Point | 73 °C (163.4 °F) - closed cup | [5] |
Reactivity and Safety
Reactivity Profile
1-Nitrohexane is a stable compound but can exhibit vigorous or even explosive reactions under certain conditions.[6] As a nitroalkane, it is considered a mild oxidizing agent.[1]
-
With Reducing Agents : Violent reactions, potentially leading to detonation, can occur when mixed with reducing agents such as hydrides, sulfides, and nitrides, especially at elevated temperatures and pressures.[1]
-
With Bases : It reacts with inorganic bases to form explosive salts.[1]
-
Thermal Sensitivity : The presence of metal oxides can increase its thermal sensitivity.[7]
Safety and Handling
1-Nitrohexane is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a respirator, should be worn when handling this chemical.[1]
| Hazard Classification | Description |
| GHS Pictogram |
|
| Signal Word | Warning[4] |
| Hazard Statements | H315: Causes skin irritation.[4] |
| H319: Causes serious eye irritation.[4] | |
| H335: May cause respiratory irritation.[4] | |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501[6] |
Experimental Protocols
Synthesis of 1-Nitrohexane via Victor Meyer Reaction
This protocol describes the synthesis of 1-nitrohexane from 1-bromohexane (B126081) and silver nitrite (B80452), based on the well-established Victor Meyer reaction for preparing primary nitroalkanes.
Materials:
-
1-Bromohexane
-
Silver nitrite (AgNO2)
-
Anhydrous diethyl ether
-
Distilled water
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a suspension of silver nitrite in anhydrous diethyl ether.
-
Slowly add 1-bromohexane to the stirred suspension at room temperature.
-
The reaction mixture is stirred for an extended period (e.g., 24-48 hours) to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the solid silver bromide precipitate is removed by filtration.
-
The ethereal solution is washed with distilled water in a separatory funnel to remove any unreacted silver nitrite and other water-soluble byproducts.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
The crude 1-nitrohexane is then purified by fractional distillation under reduced pressure.
The following diagram illustrates the workflow for the synthesis and purification of 1-nitrohexane.
Characterization of 1-Nitrohexane
Objective: To identify the functional groups present in the synthesized 1-nitrohexane.
Methodology:
-
A small drop of the purified 1-nitrohexane is placed between two potassium bromide (KBr) plates to form a thin liquid film.
-
The KBr plates are placed in the sample holder of an FTIR spectrometer.
-
The IR spectrum is recorded over a range of 4000-400 cm⁻¹.
-
Characteristic absorption bands for the nitro group (asymmetric and symmetric stretching) and C-H bonds of the alkyl chain are identified.
Expected Absorptions:
-
~2960-2850 cm⁻¹: C-H stretching of the hexane chain.
-
~1550 cm⁻¹: Asymmetric N-O stretching of the nitro group.
-
~1375 cm⁻¹: Symmetric N-O stretching of the nitro group.
Objective: To determine the purity of the synthesized 1-nitrohexane and confirm its molecular weight.
Methodology:
-
A dilute solution of the purified 1-nitrohexane in a suitable volatile solvent (e.g., dichloromethane) is prepared.
-
A small volume (e.g., 1 µL) of the solution is injected into the gas chromatograph.
-
The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column which separates the components of the mixture based on their boiling points and interactions with the stationary phase.
-
The separated components elute from the column and enter the mass spectrometer.
-
In the mass spectrometer, the molecules are ionized (e.g., by electron impact), and the resulting ions are separated based on their mass-to-charge ratio (m/z).
-
The resulting mass spectrum will show the molecular ion peak corresponding to the molecular weight of 1-nitrohexane (131.17 g/mol ) and characteristic fragmentation patterns.
Applications in Research and Development
Nitroalkanes, including 1-nitrohexane, are versatile building blocks in organic synthesis. Their utility in drug development stems from the reactivity of the nitro group, which can be transformed into a variety of other functional groups.
-
Precursors to Amines: The nitro group can be readily reduced to a primary amine, providing a route to various bioactive molecules.
-
Carbon-Carbon Bond Formation: The alpha-protons to the nitro group are acidic and can be deprotonated to form a nitronate anion. This nucleophile can participate in carbon-carbon bond-forming reactions such as the Henry (nitro-aldol) reaction.[8]
-
Synthesis of Heterocycles: Nitroalkanes are valuable starting materials for the synthesis of various nitrogen-containing heterocyclic compounds.
The following diagram illustrates some of the key chemical transformations of a primary nitroalkane like 1-nitrohexane.
Conclusion
1-Nitrohexane is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis and purification can be achieved through standard organic chemistry techniques. The reactivity of the nitro group makes it a versatile building block for the synthesis of a wide range of organic compounds, including those of pharmaceutical interest. Proper safety precautions are essential when handling this compound due to its hazardous nature. This guide provides a foundational understanding for researchers and scientists working with 1-nitrohexane.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Nitrohexane | C6H13NO2 | CID 12589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. 1-Nitro decane [webbook.nist.gov]
- 8. Henry reaction - Wikipedia [en.wikipedia.org]
